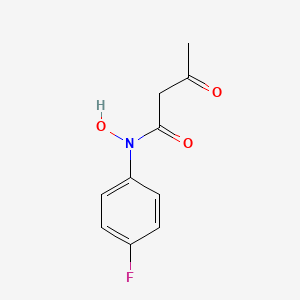
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of chloroacetyl chloride as the acylating agent, with triethylamine serving as an acid-binding agent . The reaction is carried out under mild conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Procedure: 4-fluoroaniline is dissolved in the solvent, followed by the addition of triethylamine. Chloroacetyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can further reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor. Additionally, the hydroxy and oxobutanamide groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-N-hydroxy-2-oxobutanamide: Similar structure but with a different position of the oxo group.
N-(4-Fluorophenyl)-N-hydroxy-3-oxopentanamide: Similar structure but with an additional carbon in the chain.
This compound analogs: Various analogs with different substituents on the phenyl ring.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it a valuable compound in scientific research.
Properties
CAS No. |
71692-92-7 |
|---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-hydroxy-3-oxobutanamide |
InChI |
InChI=1S/C10H10FNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
InChI Key |
LJZBSUVDVOULLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















